

# Cross-Referencing Spectroscopic Data for 2-Isopropylthiazole: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Isopropylthiazole

Cat. No.: B097041

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For researchers and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of spectroscopic data for **2-isopropylthiazole** and its structural analogs, 2-ethylthiazole and 2-tert-butylthiazole. By cross-referencing nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, a comprehensive understanding of their molecular structures can be achieved.

## Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **2-isopropylthiazole** and its selected alternatives. It is important to note that publicly available, comprehensive spectral data for **2-isopropylthiazole** is limited. Much of the readily accessible data pertains to the related compound, 2-isopropyl-4-methylthiazole.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Thiazo le H-4	Thiazo le H-5	Isopro pyl CH	Isopro pyl CH <sub>3</sub>	Ethyl CH <sub>2</sub>	Ethyl CH <sub>3</sub>	tert- Butyl C(CH <sub>3</sub> ) 3	Solven t
2- Isoprop ylthiazol e	Data not availabl e	Data not availabl e	Data not availabl e	Data not availabl e	-	-	-	Data not availabl e
2- Ethylthi azole	Data not availabl e	Data not availabl e	-	-	Data not availabl e	Data not availabl e	-	Data not availabl e
2-tert- Butylthi azole	Data not availabl e	Data not availabl e	-	-	-	-	-	Data not availabl e
2- Isoprop yl-4- methylt hiazole[ 1]	-	6.69- 6.70	3.25- 3.32	1.37- 1.39	-	-	-	CDCl <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Thiazole C-2	Thiazole C-4	Thiazole C-5	Isopropyl CH	Isopropyl CH <sub>3</sub>	Ethyl CH <sub>2</sub>	Ethyl CH <sub>3</sub>	tert-Butyl C	tert-Butyl CH <sub>3</sub>	Solvent
2-Isopropylthiazole	Data not available	Data not available	Data available	Data available	Data available	-	-	-	-	Data not available
2-Ethylthiazole	Data not available	Data not available	Data available	-	-	Data not available	Data not available	-	-	Data not available
2-tert-Butylthiazole	Data not available	Data not available	Data available	-	-	Data not available	Data not available	Data not available	Data not available	Data not available
2-Isopropyl-4-methylthiazole	177.39	152.04	111.73	33.28	23.21	-	-	-	-	CDCl <sub>3</sub>

Table 3: Mass Spectrometry Data (m/z of Key Fragments)

Compound	Molecular Ion [M] <sup>+</sup>	[M-CH <sub>3</sub> ] <sup>+</sup>	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Base Peak
2-Isopropylthiazole	Data not available	Data not available	Data not available	Data not available	Data not available
2-Ethylthiazole[2][3]	113	98	84	-	58
2-tert-Butylthiazole	Data not available	Data not available	-	Data not available	Data not available
2-Isopropyl-4-methylthiazole	141	126	-	98	Data not available

Table 4: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm<sup>-1</sup>)

Compound	C-H stretch (aromatic)	C-H stretch (aliphatic)	C=N stretch	C-S stretch
2-Isopropylthiazole	Data not available	Data not available	Data not available	Data not available
2-Ethylthiazole	Data not available	Data not available	Data not available	Data not available
2-tert-Butylthiazole	Data not available	Data not available	Data not available	Data not available
2-Isopropyl-4-methylthiazole	Data available	Data available	Data available	Data available

## Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized methodologies for the key analytical techniques discussed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20  $\mu\text{L}$  of the liquid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).<sup>[4]</sup> The choice of solvent is critical to avoid signal overlap with the analyte.<sup>[4]</sup>
- Instrument Setup: Place the sample in a clean NMR tube.<sup>[4]</sup> Before data acquisition, the instrument's magnetic field is homogenized by a process called shimming to ensure high resolution.
- Data Acquisition: A standard  $^1\text{H}$  NMR experiment involves a  $90^\circ$  pulse and a sufficient relaxation delay (at least 5 times the longest  $T_1$  relaxation time) to allow for full magnetization recovery between scans.<sup>[5]</sup> For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a known standard (e.g., tetramethylsilane, TMS).

## Mass Spectrometry (MS)

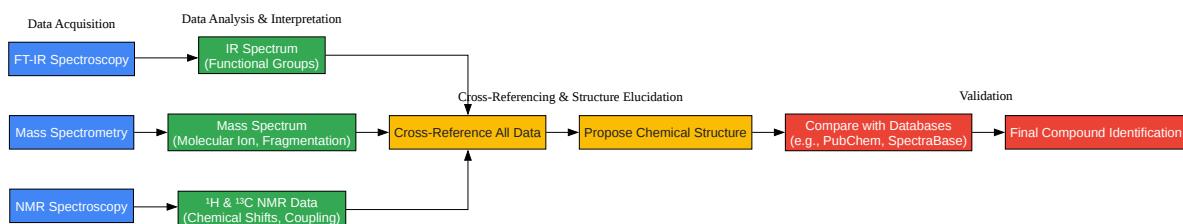
- Sample Introduction: The sample can be introduced into the mass spectrometer through various methods, including direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).<sup>[6]</sup>
- Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation useful for structural elucidation.<sup>[7]</sup>
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).<sup>[6][7]</sup>
- Detection: An electron multiplier or a similar detector records the abundance of each ion, generating a mass spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Solid samples are often prepared as a KBr pellet by grinding the sample with KBr powder and pressing it into a transparent disk.[8] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for both liquid and solid samples with minimal preparation.
- Background Spectrum: A background spectrum of the empty sample holder (or pure solvent/KBr) is recorded to subtract any atmospheric or instrumental interferences.
- Sample Spectrum: The sample is placed in the instrument's beam path, and the infrared spectrum is recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample.
- Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which plots absorbance or transmittance versus wavenumber.[9]

## Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectroscopic data for compound identification and characterization.



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Caption: Workflow for spectroscopic data analysis and compound identification.

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